{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride
Description
{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride is a thiazole derivative characterized by a methanol group at the 4-position of the thiazole ring and a 2-methylphenylamino substituent at the 2-position. The hydrochloride salt enhances its solubility in polar solvents like methanol and water, making it suitable for pharmaceutical applications . This compound is structurally related to intermediates used in synthesizing antibiotics (e.g., cefotiam) and bioactive molecules, where the thiazole core contributes to binding interactions and pharmacological activity .
Properties
IUPAC Name |
[2-(2-methylanilino)-1,3-thiazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.ClH/c1-8-4-2-3-5-10(8)13-11-12-9(6-14)7-15-11;/h2-5,7,14H,6H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMYWQDPKWKWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride (CAS No. 1170156-81-6) is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including cytotoxicity, antibacterial properties, and structure-activity relationships (SAR).
- Molecular Formula: C11H12N2OS•HCl
- Molecular Weight: 256.75 g/mol
- Structure: The compound features a thiazole ring substituted with a methylphenyl amino group and a hydroxymethyl group.
1. Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The biological activity of this compound was evaluated using the MTT assay against several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).
These findings indicate that the compound exhibits promising anticancer potential, particularly against colon cancer cells.
2. Antimicrobial Activity
The compound also shows notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC Value (mg/mL) | Activity |
|---|---|---|
| Escherichia coli | 0.0195 | Effective |
| Staphylococcus aureus | 0.0048 | Highly effective |
| Bacillus subtilis | 0.0098 | Effective |
| Candida albicans | 0.039 | Moderate activity |
The results suggest that this compound has strong antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can often be correlated with their structural features. For this compound:
- The presence of the thiazole ring is critical for cytotoxic activity.
- Substitution on the phenyl ring enhances the compound's potency; particularly, the methyl group at position 2 appears to increase electron density and improve interactions with biological targets .
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Study on HepG2 Cells: A study reported that compounds similar to this compound exhibited selective toxicity towards HepG2 cells while sparing normal hepatocytes, indicating potential for targeted cancer therapy .
- Antimicrobial Efficacy: In another study focused on antimicrobial properties, derivatives were tested against multi-drug resistant strains of bacteria, demonstrating significant inhibition rates compared to conventional antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to {2-[(2-Methylphenyl)amino]-1,3-thiazol-4-yl}methanol hydrochloride can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
- Anticancer Potential : Thiazole derivatives have been investigated for their anticancer activities. The ability of this compound to interfere with cancer cell proliferation has been documented in several studies, suggesting mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes related to disease pathways, which could lead to the development of therapeutic agents targeting metabolic disorders .
Biological Studies
- Biochemical Pathway Analysis : The compound is utilized in studies exploring its effects on various biochemical pathways. For instance, its interaction with signaling molecules can provide insights into cellular mechanisms and disease states .
- Toxicological Assessments : As part of safety evaluations, this compound is assessed for its toxicity levels in biological systems. Understanding its safety profile is critical for future pharmaceutical applications .
Material Science Applications
- Polymer Chemistry : The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials used in various industrial applications .
- Nanotechnology : Research is ongoing into the use of thiazole derivatives in nanomaterials for drug delivery systems. Their ability to form stable complexes with drugs can improve bioavailability and targeted delivery mechanisms .
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group (-CH
OH) undergoes oxidation under controlled conditions.
Mechanistic Insight : PCC selectively oxidizes the alcohol to a ketone without affecting the thiazole ring or aromatic amine . Stronger oxidants like KMnO
fully oxidize the alcohol to a carboxylic acid .
Esterification and Etherification
The hydroxyl group participates in nucleophilic acyl substitution and alkylation.
Key Observation : The hydrochloride counterion enhances electrophilicity at the hydroxyl group, facilitating ester/ether formation under mild conditions .
Substitution at the Aromatic Amino Group
The 2-methylphenylamino group undergoes electrophilic substitution and cross-coupling.
Note : Bromination occurs preferentially at the para position of the aromatic ring due to steric hindrance from the methyl group .
Thiazole Ring Functionalization
The thiazole ring participates in cycloaddition and alkylation reactions.
Critical Factor : The electron-withdrawing effect of the amino group directs electrophiles to the C5 position of the thiazole ring .
Stability and Salt-Specific Reactivity
The hydrochloride salt exhibits unique behavior in polar solvents:
| Condition | Observation | Source |
|---|---|---|
| Aqueous NaOH (pH > 10) | Free base precipitates | |
| Ethanol reflux | Partial decomposition to 2-methylaniline |
Recommendation : Neutralize the hydrochloride salt with a weak base (e.g., NaHCO
) before reactions sensitive to acidic conditions .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The compound’s 2-methylphenylamino group distinguishes it from analogs with alternative aryl or heterocyclic substituents. Key comparisons include:
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (): Substituent: 4-chlorophenyl at thiazole-4-position.
- [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (): Substituent: 4-methoxyphenyl at thiazole-4-position. Effect: The methoxy group’s electron-donating nature improves solubility in organic solvents, contrasting with the target compound’s balance of lipophilicity (from methyl) and hydrophilicity (from methanol).
- Cefotiam HCl (): Substituent: 2-amino-1,3-thiazol-4-yl acetyl group in a cephalosporin antibiotic. Effect: The acetylated thiazole in cefotiam contributes to β-lactamase stability, whereas the methanol group in the target compound may facilitate derivatization into prodrugs or esters.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|
| Target Compound | ~248.7 (calc.) | 2-methylphenylamino, methanol | Soluble in methanol, water (moderate) |
| [2-(4-Chlorophenyl)-...]methanamine HCl | ~275.2 (calc.) | 4-chlorophenyl, methanamine | Low water solubility (hydrophobic Cl) |
| [2-(4-Methoxyphenyl)-...]methanamine HCl | ~271.3 (calc.) | 4-methoxyphenyl, methanamine | High solubility in polar solvents |
| Cefotiam HCl | 562.09 | Acetylated thiazole, cephalosporin | Soluble in DMSO, water |
Note: Calculated molecular weights based on structural formulas; solubility inferred from substituent effects .
Key Research Findings
Hydrogen Bonding: The methanol group enables hydrogen bonding, critical for crystal packing and interactions with biological targets .
Antimicrobial Potential: Structural similarity to cefotiam () suggests possible antibacterial activity, though further studies are needed.
Intermediate Utility: As a pharmaceutical intermediate (), the compound’s methanol group allows functionalization into esters or ethers for prodrug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
